
Sulfo-Cyanine7.5 azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfo-Cyanine7.5 azide: is a heptamethyne cyanine dye that is highly hydrophilic and water-soluble. It is designed for the near-infrared region of the spectrum, making it an excellent choice for in vivo imaging applications. The compound is known for its high fluorescence quantum yield, which is significantly higher than that of Indocyanine Green (ICG), a similar dye with a long history of in vivo use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sulfo-Cyanine7.5 azide can be synthesized through various methods, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and copper-free click chemistry.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes rigorous quality control measures such as NMR and HPLC-MS to confirm the compound’s structure and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Sulfo-Cyanine7.5 azide primarily undergoes click chemistry reactions, particularly azide-alkyne cycloaddition. This reaction can be catalyzed by copper (CuAAC) or proceed without copper (SPAAC) for bioorthogonal labeling .
Common Reagents and Conditions:
Copper-Catalyzed Click Chemistry: Requires a copper(I) catalyst and a terminal alkyne.
Copper-Free Click Chemistry: Utilizes cyclooctynes or other strained alkynes.
Major Products: The major products formed from these reactions are triazole-linked conjugates, which are used for labeling biomolecules such as proteins, peptides, and nucleic acids .
Wissenschaftliche Forschungsanwendungen
Sulfo-Cyanine7.5 azide has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed for labeling and imaging of biomolecules in live cells and tissues.
Medicine: Utilized in near-infrared imaging for diagnostic purposes, including tumor detection and angiography.
Industry: Applied in the development of fluorescent probes and dyes for various analytical techniques .
Wirkmechanismus
The mechanism of action of Sulfo-Cyanine7.5 azide involves its high fluorescence quantum yield and near-infrared absorption and emission properties. The compound’s polymethine chain, reinforced with a trimethylene bridge, enhances its stability and fluorescence efficiency. When used in imaging, the dye absorbs light at a specific wavelength (778 nm) and emits fluorescence at a longer wavelength (797 nm), allowing for deep tissue penetration and high-resolution imaging .
Vergleich Mit ähnlichen Verbindungen
Indocyanine Green (ICG): A widely used near-infrared dye with lower fluorescence quantum yield compared to Sulfo-Cyanine7.5 azide.
Sulfo-Cyanine7 azide: Another cyanine dye with similar properties but slightly different absorption and emission spectra.
Sulfo-Cyanine5.5 azide: A related dye used for click chemistry with red fluorescence .
Uniqueness: this compound stands out due to its higher fluorescence quantum yield, making it more efficient for imaging applications. Its hydrophilicity and water solubility also contribute to its superior performance in biological environments .
Eigenschaften
Molekularformel |
C48H51K3N6O13S4 |
|---|---|
Molekulargewicht |
1165.5 g/mol |
IUPAC-Name |
tripotassium;3-[6-(3-azidopropylamino)-6-oxohexyl]-1,1-dimethyl-2-[2-[3-[2-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C48H54N6O13S4.3K/c1-47(2)42(53(5)38-18-16-34-36(45(38)47)26-32(68(56,57)58)28-40(34)70(62,63)64)20-14-30-11-9-12-31(25-30)15-21-43-48(3,4)46-37-27-33(69(59,60)61)29-41(71(65,66)67)35(37)17-19-39(46)54(43)24-8-6-7-13-44(55)50-22-10-23-51-52-49;;;/h14-21,25-29H,6-13,22-24H2,1-5H3,(H4-,50,55,56,57,58,59,60,61,62,63,64,65,66,67);;;/q;3*+1/p-3 |
InChI-Schlüssel |
QXFFSPPKMMLKON-UHFFFAOYSA-K |
Kanonische SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCCCN=[N+]=[N-])C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


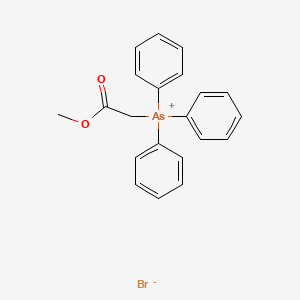
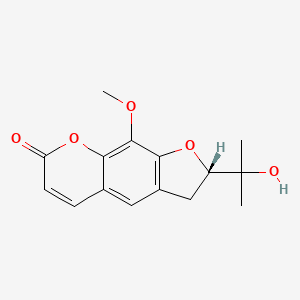

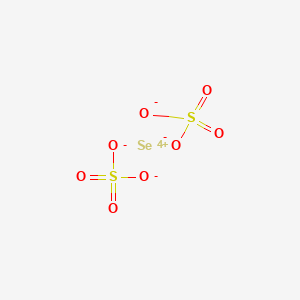
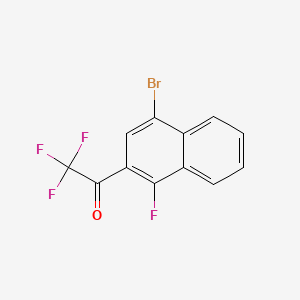
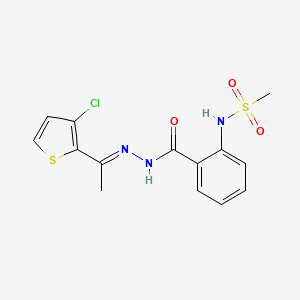
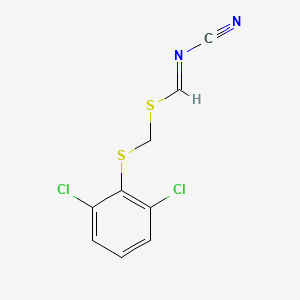
![2-[(2-Chloro-4-nitrophenyl)thio]acetate](/img/structure/B14758662.png)
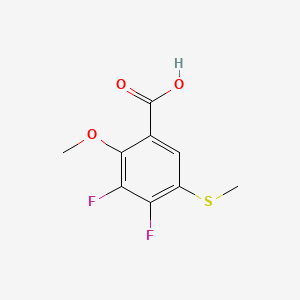
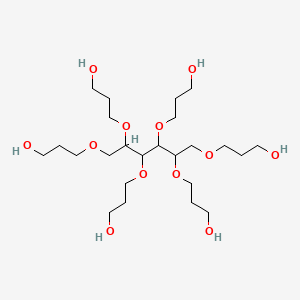
![Pyrido[3,2-f][1,7]phenanthroline](/img/structure/B14758673.png)
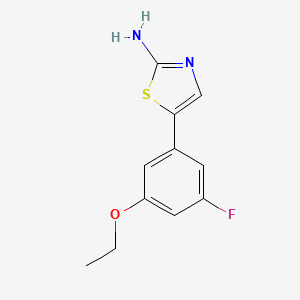
![(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,5S,8S,11S,15E,20S)-20-[[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-4-methylpentanoyl]amino]-2-(3-amino-3-oxopropyl)-5-[(4-hydroxyphenyl)methyl]-8,11,20-trimethyl-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid](/img/structure/B14758686.png)

